2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Description
2-[7-[(4-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a synthetic coumarin derivative featuring a 4-bromobenzyloxy substituent at position 7, a methyl group at position 4, and an acetic acid moiety at position 3 of the chromen-2-one scaffold. Its structural complexity arises from the combination of electron-withdrawing (bromine) and electron-donating (methyl, methoxy) groups, which influence its electronic properties and reactivity .
Properties
IUPAC Name |
2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-11-15-7-6-14(24-10-12-2-4-13(20)5-3-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYJPSLWDFYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 4-bromophenylmethanol: This can be achieved by the bromination of phenylmethanol using bromine in the presence of a catalyst.
Formation of 7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromene: This step involves the reaction of 4-bromophenylmethanol with 4-methyl-2-oxochromene in the presence of a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the intermediate product to form this compound using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Compounds for Comparison :
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate () Structure: Differs by a 3-fluorobenzyloxy group at position 7 and a methyl ester instead of a free carboxylic acid. Molecular Formula: C₂₀H₁₇FO₅ (MW: 356.35 g/mol). The ester group reduces polarity compared to the carboxylic acid, affecting solubility and membrane permeability .
3-[7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic Acid () Structure: Features a propanoic acid chain at position 3 and an additional methyl group at position 6. Molecular Formula: C₂₂H₂₁BrO₆ (MW: 473.31 g/mol). Impact of Substituents: The longer propanoic acid chain may enhance steric hindrance, while the 8-methyl group could influence π-π stacking interactions in crystallographic arrangements .
2-(4-Bromo-2-methoxyphenyl)acetic Acid () Structure: A simpler phenylacetic acid derivative with bromine and methoxy groups on the aromatic ring. Molecular Formula: C₉H₉BrO₃ (MW: 245.07 g/mol).
Physicochemical Properties
Comparative Data Table :
Spectral and Computational Analysis
- NMR Spectroscopy : The acetic acid moiety in the target compound and its analogues shows characteristic proton signals at δ ~3.8–4.0 ppm (CH₂) and δ ~12.5 ppm (COOH), as seen in 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid .
- For example, bromine substituents increase electron density on the aromatic ring, influencing charge transfer interactions .
Biological Activity
2-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a bromophenyl group and a methoxy group, suggest potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid. It features a chromen-2-one core with several substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrO5 |
| Molecular Weight | 409.25 g/mol |
| CAS Number | 63446-03-7 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways.
- Receptor Modulation : It could modulate receptor activity on cell surfaces or within cells, affecting signaling pathways.
- Gene Expression Alteration : The compound may influence transcription and translation processes, thereby affecting gene expression profiles.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of bromophenol derivatives, suggesting that compounds similar to this compound can scavenge free radicals and protect cells from oxidative stress. For instance, derivatives have been shown to ameliorate oxidative damage in keratinocytes and enhance the expression of antioxidant proteins like TrxR1 and HO-1 .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. For example, bromophenol derivatives have demonstrated cytotoxic effects against leukemia K562 cells by inducing apoptosis without significantly affecting cell cycle distribution . The mechanisms involved include the inhibition of cancer-related angiogenesis and modulation of apoptotic pathways.
Study on Antioxidant Effects
A study published in PMC evaluated the antioxidant effects of synthesized bromophenol derivatives on HaCaT keratinocytes. The results indicated that specific compounds significantly reduced H₂O₂-induced oxidative damage and enhanced the expression of protective proteins .
Study on Anticancer Properties
Another investigation focused on the cytotoxicity of bromophenol derivatives against various cancer cell lines, including K562 leukemia cells. The study found that these compounds not only inhibited cell viability but also induced apoptosis through specific signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-(4-bromophenyl)propionic acid | Moderate antioxidant properties; no anticancer activity reported |
| 4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)pyrazole | Exhibits significant anticancer properties but lacks antioxidant activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
